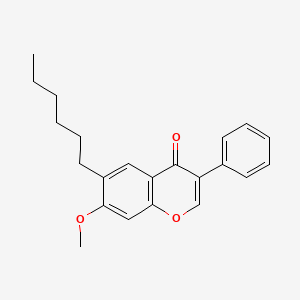
N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In general, piperidones were prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day .
Molecular Structure Analysis
The molecular formula of this compound is C21H25FN4O4S, and its molecular weight is 448.51.
Chemical Reactions Analysis
The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives . The biological properties of the ketones were also determined by their stereochemistry .
Scientific Research Applications
Arylsulfonamide Derivatives as α1-Adrenergic Receptor Antagonists
A series of arylsulfonamide derivatives, including those similar to the compound , were synthesized and evaluated for their affinity toward α1- and α2-adrenoreceptors. These compounds displayed high-to-moderate affinity for the α1-adrenoceptor and moderate selectivity over the α2-receptor subtype. Such compounds, behaving as antagonists at both α1-adrenoceptor subtypes, showed a preference for the α1A-subtype, indicating their potential use in treating conditions like hypertension or benign prostatic hyperplasia without significantly affecting blood pressure (A. Rak et al., 2016).
Antidepressant Activity
In the context of novel antidepressants, one study investigated the oxidative metabolism of Lu AA21004, highlighting the compound's metabolism by various cytochrome P450 enzymes. This research underscores the importance of understanding the metabolic pathways of potential therapeutic agents, which could lead to the development of more effective and safer antidepressants (Mette G. Hvenegaard et al., 2012).
Synthesis and Biological Evaluation of N-Substituted Derivatives
Another study focused on synthesizing and evaluating N-substituted derivatives of a compound structurally related to the one of interest, for their antibacterial activities. These compounds demonstrated moderate to significant activity against Gram-negative and Gram-positive bacteria, showcasing their potential as novel antibacterial agents (H. Khalid et al., 2016).
Electrophile-Induced Dearomatizing Spirocyclization
Research on N-arylisonicotinamides revealed a method for inducing spirocyclization, leading to spirocyclic piperidines. These findings are relevant for synthesizing compounds with potential biological activities, as spirocyclic piperidines are found in several bioactive molecules (G. Arnott et al., 2008).
Properties
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c26-20(21(27)24-16-17-9-12-22-13-10-17)23-14-11-18-6-4-5-15-25(18)30(28,29)19-7-2-1-3-8-19/h1-3,7-10,12-13,18H,4-6,11,14-16H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIQHCKVMMWLLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-6-carboxamide](/img/structure/B2645758.png)
![1-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA](/img/structure/B2645761.png)
![methyl 4-cyclopropyl-7-fluoro-1,1-dioxo-6-[4-(propan-2-yl)piperazin-1-yl]-4H-1lambda6,4-benzothiazine-2-carboxylate](/img/structure/B2645762.png)

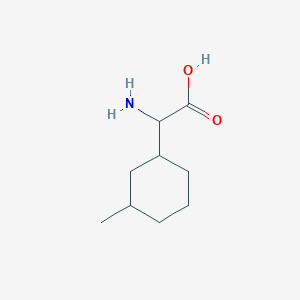
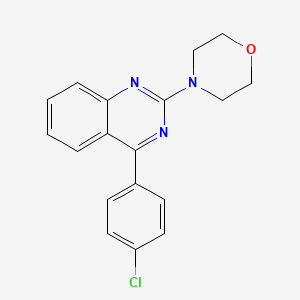
![5-[(Dimethylamino)methyl]-2-methylpyrazol-3-amine](/img/structure/B2645768.png)
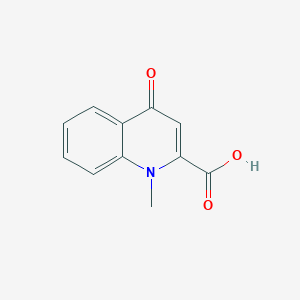
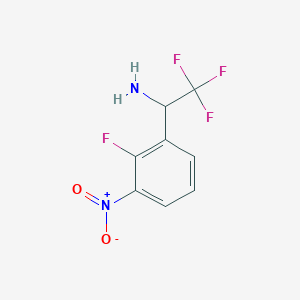
![N-acetyl-N-(2-{(E)-2-[6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinolin-4-yl]ethenyl}phenyl)acetamide](/img/structure/B2645774.png)
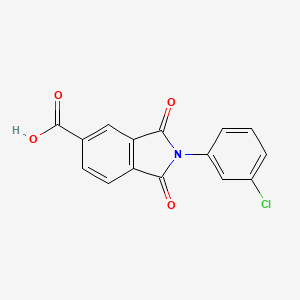
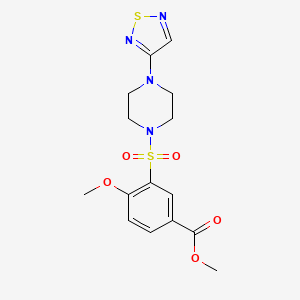
![N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclobutanecarboxamide](/img/structure/B2645778.png)
